Cas no 1227311-09-2 (4-Iodo-3,5-dimethylbenzonitrile)

4-Iodo-3,5-dimethylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-3,5-dimethylbenzonitrile
- Benzonitrile,4-iodo-3,5-dimethyl-
- Benzonitrile, 4-iodo-3,5-dimethyl-
- FCH1358836
- AK101464
- AX8233003
- Z2882
- W16796
- DB-332359
- 1227311-09-2
- SCHEMBL23505827
- CS-M3147
- SY279314
- AKOS016004505
- AMY5870
- MFCD19441144
- DS-3716
- DTXSID50704905
-
- MDL: MFCD19441144
- インチ: 1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3
- InChIKey: XDEZDJRLICNWND-UHFFFAOYSA-N
- ほほえんだ: IC1C(C([H])([H])[H])=C([H])C(C#N)=C([H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 256.97015g/mol
- どういたいしつりょう: 256.97015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 147-148 ºC
- ようかいど: 極微溶性(0.1 g/l)(25ºC)、
4-Iodo-3,5-dimethylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ662-50mg |
4-Iodo-3,5-dimethylbenzonitrile |
1227311-09-2 | 95+% | 50mg |
103.0CNY | 2021-07-14 | |
Chemenu | CM128679-1g |
4-iodo-3,5-dimethylbenzonitrile |
1227311-09-2 | 95% | 1g |
$77 | 2023-01-10 | |
abcr | AB505361-5 g |
4-Iodo-3,5-dimethylbenzonitrile; . |
1227311-09-2 | 5g |
€418.50 | 2022-07-29 | ||
TRC | I072555-100mg |
4-Iodo-3,5-dimethylbenzonitrile |
1227311-09-2 | 100mg |
$ 850.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ662-200mg |
4-Iodo-3,5-dimethylbenzonitrile |
1227311-09-2 | 95+% | 200mg |
180.0CNY | 2021-07-14 | |
Fluorochem | 226706-5g |
4-Iodo-3,5-dimethylbenzonitrile |
1227311-09-2 | 95% | 5g |
£205.00 | 2022-02-28 | |
ChemScence | CS-M3147-100mg |
Benzonitrile, 4-iodo-3,5-dimethyl- |
1227311-09-2 | 99.69% | 100mg |
$30.0 | 2022-04-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6704-1G |
4-iodo-3,5-dimethylbenzonitrile |
1227311-09-2 | 95% | 1g |
¥ 1,452.00 | 2023-04-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ662-1g |
4-Iodo-3,5-dimethylbenzonitrile |
1227311-09-2 | 95+% | 1g |
628.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ662-250mg |
4-Iodo-3,5-dimethylbenzonitrile |
1227311-09-2 | 95+% | 250mg |
421CNY | 2021-05-07 |
4-Iodo-3,5-dimethylbenzonitrile 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
4-Iodo-3,5-dimethylbenzonitrileに関する追加情報
Chemical Profile of 4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2)
4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework. This compound, characterized by the presence of an iodine substituent at the fourth position and methyl groups at the third and fifth positions of a benzonitrile core, serves as a crucial intermediate in synthetic chemistry. Its unique molecular architecture makes it a valuable building block for the development of novel molecules with potential biological activity.
The benzonitrile moiety, a prominent feature of this compound, is well-documented for its role in medicinal chemistry. Benzonitriles are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of an iodine atom at the para position enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in constructing complex organic molecules.
4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2) finds extensive application in the synthesis of heterocyclic compounds, which are integral to many drug candidates. Recent studies have highlighted its utility in generating substituted benzothiazoles and benzimidazoles, two classes of heterocycles that are frequently explored for their therapeutic potential. For instance, researchers have utilized this compound to develop novel derivatives with enhanced binding affinity to target proteins, demonstrating its importance in structure-activity relationship (SAR) studies.
The pharmaceutical industry has been particularly interested in leveraging the reactivity of 4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2) to synthesize kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the benzonitrile core with iodine and methyl groups, chemists can fine-tune the electronic properties of the molecule, thereby influencing its interaction with kinase targets. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical development.
In addition to its pharmaceutical applications, 4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2) has shown promise in agrochemical research. The compound serves as a precursor in the synthesis of novel pesticides and herbicides. Its ability to undergo selective functionalization allows researchers to design molecules that exhibit high efficacy against specific pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and underscores the importance of innovative chemical intermediates like this one.
The synthetic methodologies involving 4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2) have been refined over recent years, leading to more efficient and scalable processes. Advances in catalytic systems have enabled chemists to perform transformations with higher yields and improved selectivity. For example, palladium-catalyzed cross-coupling reactions now offer unprecedented opportunities for constructing complex molecular architectures from this intermediate. Such advancements not only facilitate drug discovery but also contribute to the broader field of organic synthesis by providing robust tools for molecular construction.
Recent breakthroughs in computational chemistry have further enhanced the utility of 4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2). Molecular modeling studies have provided insights into its reactivity patterns and allowed for the prediction of novel derivatives with enhanced biological activity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further investigation. This interdisciplinary approach underscores the growing importance of computational tools in modern chemical research.
The versatility of 4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2) is also reflected in its role as a key intermediate in material science applications. Researchers have explored its use in synthesizing organic semiconductors and luminescent materials. The presence of electron-withdrawing groups such as nitriles enhances charge transport properties, making these materials suitable for electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. This expands the scope of this compound beyond traditional pharmaceuticals into emerging fields like nanotechnology and renewable energy.
In conclusion,4-Iodo-3,5-dimethylbenzonitrile (CAS No: 1227311-09-2) represents a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications and refine synthetic methodologies,this compound is poised to remain at the forefront of innovation in chemical science.
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